N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide
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Overview
Description
N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group, a phenyl group, and an indole moiety, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropyl bromide in the presence of a base such as sodium hydride.
Coupling with Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Formation of the Propanamide: The final step involves the formation of the propanamide linkage through an amide coupling reaction using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, inhibition of enzymes, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-((1H-indol-3-yl)thio)-N-phenylacetamide
Uniqueness
N-cyclopropyl-3-(2-phenyl-1H-indol-1-yl)propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The combination of the indole and phenyl groups further enhances its potential for diverse biological activities .
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-cyclopropyl-3-(2-phenylindol-1-yl)propanamide |
InChI |
InChI=1S/C20H20N2O/c23-20(21-17-10-11-17)12-13-22-18-9-5-4-8-16(18)14-19(22)15-6-2-1-3-7-15/h1-9,14,17H,10-13H2,(H,21,23) |
InChI Key |
DSWWZWTVTZIGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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